![molecular formula C22H16S B14683875 2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene CAS No. 25664-50-0](/img/structure/B14683875.png)
2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by the presence of a 1,2-diphenylethylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized stilbene derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can influence biological pathways and cellular processes, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol
- 2,6-dibromo-4-[(E)-2-phenylethenyl]phenol
- 1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine
Uniqueness
2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene is unique due to its benzothiophene core, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
25664-50-0 |
|---|---|
Formule moléculaire |
C22H16S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene |
InChI |
InChI=1S/C22H16S/c1-2-6-17(7-3-1)10-11-18-12-14-19(15-13-18)22-16-20-8-4-5-9-21(20)23-22/h1-16H |
Clé InChI |
WCOWTSONRTYBCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=CC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


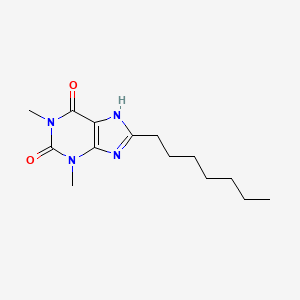


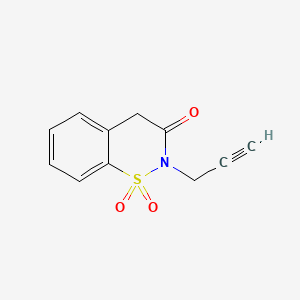
![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
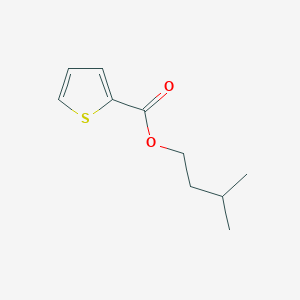
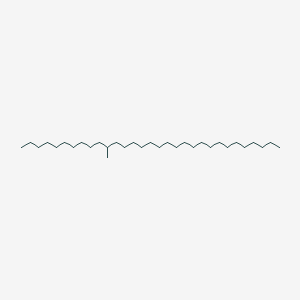
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
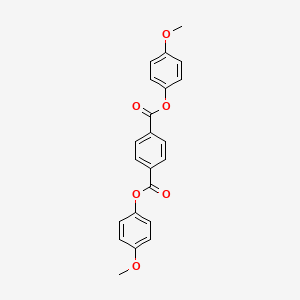
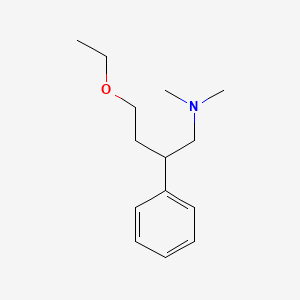


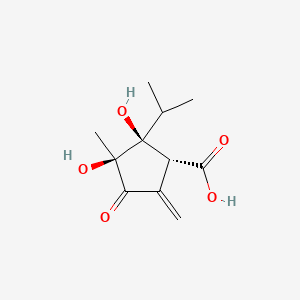
![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)
